2',3,4,4',6'-Pentahydroxychalcone is a natural product found in Limonium with data available.
2',3,4,4',6'-Pentahydroxychalcone
CAS No.: 14917-41-0
Cat. No.: VC0192064
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14917-41-0 |
|---|---|
| Molecular Formula | C15H12O6 |
| Molecular Weight | 288.25 g/mol |
| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+ |
| Standard InChI Key | CRBYNQCDRNZCNX-DUXPYHPUSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O |
| SMILES | C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Features
2',3,4,4',6'-Pentahydroxychalcone has the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol . Its structure consists of two phenyl rings connected by an α,β-unsaturated carbonyl system, with hydroxyl groups distributed at positions 2', 3, 4, 4', and 6' . The presence of these multiple hydroxyl groups contributes significantly to the compound's chemical reactivity, solubility characteristics, and biological activities.
Structural Characteristics
The compound maintains the characteristic chalcone backbone with its open-chain configuration, distinguishing it from closed-ring flavonoids. The α,β-unsaturated carbonyl system creates a conjugated electron system that contributes to its chemical and biological properties. The specific positioning of the five hydroxyl groups creates a unique electronic distribution that influences how the molecule interacts with biological targets.
Table 1: Key Chemical Properties of 2',3,4,4',6'-Pentahydroxychalcone
| Property | Value |
|---|---|
| Molecular Formula | C15H12O6 |
| Molecular Weight | 288.25 g/mol |
| CAS Number | 14917-41-0 |
| Configuration | (E)-isomer |
| Hydroxyl Positions | 2', 3, 4, 4', 6' |
| Bond at C2-C3 | Unsaturated |
Natural Sources and Occurrence
Biosynthetic Pathway
In plants, chalcones serve as crucial intermediates in the flavonoid biosynthetic pathway. The formation of 2',3,4,4',6'-Pentahydroxychalcone typically involves the enzymatic condensation of 4-coumaroyl-CoA with three malonyl-CoA units, catalyzed by chalcone synthase. The resulting molecule can then undergo further modifications to produce various flavonoids. Its presence in multiple hydroxylated form suggests specialized enzymatic activity in certain plant species that facilitate additional hydroxylation reactions.
Synthesis and Production
Laboratory Synthesis Methods
The synthesis of 2',3,4,4',6'-Pentahydroxychalcone can be achieved through a reaction between phloroglucinol and caffeic acid chloride . A detailed synthesis protocol documented in the literature involves:
Table 2: Synthesis Process of 2',3,4,4',6'-Pentahydroxychalcone
| Stage | Reactants | Conditions | Duration | Scale |
|---|---|---|---|---|
| 1 | Caffeic acid chloride with aluminum (III) chloride | Dichloromethane at 5-10°C | 2 hours | Large scale |
| 2 | 3,5-dihydroxyphenol (phloroglucinol) | Dichloromethane at 10-20°C | 4 hours | Large scale |
The detailed procedure involves preparing a complex of caffeic acid chloride with aluminum trichloride in dichloromethane under controlled temperature conditions, followed by the addition of phloroglucinol . After the reaction completes (monitored by TLC), the mixture undergoes alkaline hydrolysis followed by pH adjustment, phase separation, and purification steps. This method yields approximately 55.3 kg of the crude product .
Structural Comparisons with Related Chalcones
Understanding the structural features of various chalcones helps contextualize the unique properties of 2',3,4,4',6'-Pentahydroxychalcone within this chemical family.
Table 3: Structural Comparison of Selected Natural Chalcones
| Chalcone | 2' Position | 3' Position | 4' Position | 6' Position | 3 Position | 4 Position | α,β Bond |
|---|---|---|---|---|---|---|---|
| Chalcone (basic) | H | H | H | H | H | H | Unsaturated |
| 2'-Hydroxychalcone | OH | H | H | H | H | H | Unsaturated |
| Isoliquiritigenin | OH | H | OH | H | H | OH | Unsaturated |
| Butein | OH | H | OH | H | OH | OH | Unsaturated |
| 2',3,4,4',6'-Pentahydroxychalcone | OH | H | OH | OH | OH | OH | Unsaturated |
This comparative analysis demonstrates that 2',3,4,4',6'-Pentahydroxychalcone possesses one of the most extensively hydroxylated structures among natural chalcones , which likely contributes to its distinct biological profile.
Biological Activities and Mechanisms
Molecular Targets and Signaling Pathways
2',3,4,4',6'-Pentahydroxychalcone has demonstrated the ability to modulate multiple cell-signaling cascades involved in inflammation and potentially carcinogenesis. Research indicates that the compound interacts with cellular targets that lead to the suppression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This suppression occurs through the inhibition of the Akt/NF-κB pathway, a crucial signaling mechanism in inflammation and cancer progression.
Anti-inflammatory Properties
The anti-inflammatory activity of 2',3,4,4',6'-Pentahydroxychalcone appears to be mediated through multiple mechanisms. By inhibiting the Akt/NF-κB pathway, the compound reduces the production of pro-inflammatory mediators that contribute to chronic inflammation. The presence of multiple hydroxyl groups likely enhances its antioxidant capacity, potentially contributing to its anti-inflammatory effects through the neutralization of reactive oxygen species implicated in inflammatory processes.
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